2',5-Difluoro-2'-deoxycytidine

HCV Antiviral Nucleoside Analog

2',5-Difluoro-2'-deoxycytidine (CAS 581772-30-7) is a synthetic difluorinated pyrimidine nucleoside analog of deoxycytidine. It is characterized by the substitution of two fluorine atoms at the 2' and 5' positions of the deoxyribose sugar moiety, which imparts unique biological properties.

Molecular Formula C9H11F2N3O4
Molecular Weight 263.20 g/mol
CAS No. 581772-30-7
Cat. No. B12298895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5-Difluoro-2'-deoxycytidine
CAS581772-30-7
Molecular FormulaC9H11F2N3O4
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)F
InChIInChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1
InChIKeyOCMREAUZQAIMOT-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5-Difluoro-2'-deoxycytidine (CAS 581772-30-7) as a Research-Grade Anti-HCV Nucleoside Analog


2',5-Difluoro-2'-deoxycytidine (CAS 581772-30-7) is a synthetic difluorinated pyrimidine nucleoside analog of deoxycytidine . It is characterized by the substitution of two fluorine atoms at the 2' and 5' positions of the deoxyribose sugar moiety, which imparts unique biological properties . Primarily utilized in virology research, this compound is distinguished from related analogs by its potent and selective activity against the Hepatitis C Virus (HCV) in vitro [1]. Unlike the anticancer agent Gemcitabine, which features a geminal difluoro substitution at the 2'-position, the distinct 2',5-difluoro pattern of this compound is critical for its specific anti-HCV profile [2].

Critical Differentiation: Why 2',5-Difluoro-2'-deoxycytidine Cannot Be Replaced by Generic Nucleoside Analogs


The substitution of 2',5-Difluoro-2'-deoxycytidine with other fluorinated deoxycytidine analogs or generic anti-HCV agents is not scientifically valid due to profound, data-backed differences in target activity and toxicity profiles. A key comparator, the anticancer agent Gemcitabine (2',2'-difluoro-2'-deoxycytidine), exhibits a distinct substitution pattern and an IC50 in the low nanomolar range (e.g., 8.7 nM in L1210 cells) against cancer cell proliferation . This stands in stark contrast to the 2',5-difluoro substitution pattern of the target compound, which is essential for its specific anti-HCV activity and associated rRNA toxicity, as demonstrated by the complete loss of activity in closely related analogs lacking either the 2'-fluoro group or the specific 5-fluoro substitution on the cytosine base [1]. Therefore, substituting with a different nucleoside analog would not only fail to replicate the specific anti-HCV effects but would introduce a different, well-characterized mechanism of action (DNA polymerase inhibition) and distinct cellular toxicity, leading to irrelevant and misleading experimental outcomes in HCV research models [1].

Quantitative Evidence Guide for Procuring 2',5-Difluoro-2'-deoxycytidine


Unique Anti-HCV Activity in Replicon Assay: A Direct Comparison of 27 Analogs

In a head-to-head study of 27 synthesized β-D- and L-2′-deoxy-2′-fluororibonucleoside analogs, only the 5-fluoro compounds, specifically β-D-2′-deoxy-2′,5-difluorocytidine (the target compound), demonstrated potent anti-HCV activity in the subgenomic HCV replicon cell line [1]. All other 26 analogs, including the parent compound lacking the 5-fluoro modification (β-D-2′-deoxy-2′-fluorocytidine) and all L-form stereoisomers, were completely devoid of anti-HCV activity [1].

HCV Antiviral Nucleoside Analog Replicon

Concomitant rRNA Toxicity: A Specific Phenotype Not Shared by Gemcitabine

The anti-HCV activity of 2',5-Difluoro-2'-deoxycytidine is uniquely coupled with a specific toxicity towards ribosomal RNA (rRNA) [1]. This dual phenotype is a key characteristic distinguishing it from the related anticancer agent Gemcitabine (2',2'-difluoro-2'-deoxycytidine). While Gemcitabine is a potent inhibitor of ribonucleotide reductase and DNA synthesis (with IC50 values of 3.7-57 nM in various cancer cell lines), its mechanism does not involve the specific rRNA toxicity observed for the target compound .

rRNA Toxicity Mechanism of Action HCV

Loss of Activity with N4-Hydroxy Modification: Evidence for a Precise Pharmacophore

A direct structural modification within the same study demonstrates the stringent requirement for the 4-amino group. When the functionalities of the potent anti-HCV agent N4-hydroxycytidine (NHC) and the 2'-fluoro group were combined to create β-D-2′-deoxy-2′-fluoro-N4-hydroxycytidine (Compound 23), the resulting analog showed neither anti-HCV activity nor rRNA toxicity [1]. This contrasts sharply with 2',5-Difluoro-2'-deoxycytidine (Compound 13), which retained both activities [1].

SAR Pharmacophore Nucleoside Chemistry HCV

Primary Research and Industrial Application Scenarios for 2',5-Difluoro-2'-deoxycytidine


HCV Replicon System Studies as a Positive Control or Tool Compound

2',5-Difluoro-2'-deoxycytidine is an ideal positive control or tool compound for studies using the subgenomic HCV replicon system [1]. Its well-documented, potent anti-HCV activity in this specific model makes it suitable for validating assay conditions, benchmarking novel antiviral candidates, or investigating the mechanisms of HCV RNA replication [1]. Its unique dual activity (antiviral and rRNA toxicity) provides a distinct phenotypic fingerprint for confirming on-target effects in replicon-based screens [1].

Structure-Activity Relationship (SAR) Studies for Antiviral Nucleoside Analogs

This compound is a critical benchmark in SAR studies for anti-HCV nucleoside analogs [1]. Its specific 2',5-difluoro substitution pattern and the established inactivity of related analogs (e.g., L-forms, N4-hydroxy derivatives) provide a clear, data-rich scaffold for medicinal chemists exploring new modifications [1]. Researchers can use this compound to map the structural determinants required for anti-HCV activity and to design next-generation analogs with potentially improved profiles [1].

Investigating the Mechanism of Nucleoside-Induced rRNA Toxicity

As a compound with a known and potent toxicity to ribosomal RNA (rRNA), 2',5-Difluoro-2'-deoxycytidine serves as a valuable chemical probe for studying this specific cellular mechanism [1]. This is in contrast to other fluorinated deoxycytidine analogs like Gemcitabine, which operate through different pathways [2]. Researchers can utilize this compound to dissect the cellular consequences of rRNA disruption, identify pathways that modulate sensitivity to this form of toxicity, or compare its effects against other rRNA-targeting agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',5-Difluoro-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.